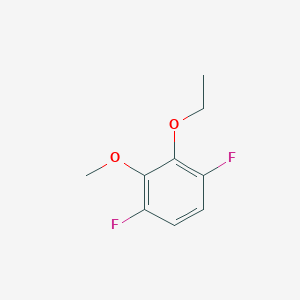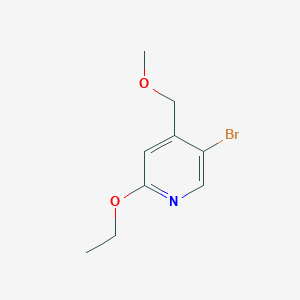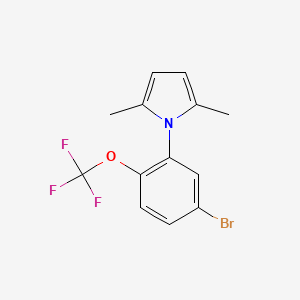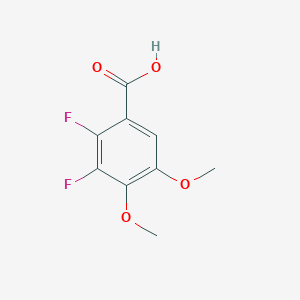
1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene, also known as 1-Bromo-2-fluoro-3-methylbenzyloxybenzene, is a compound of interest in the field of organic chemistry. It is a brominated aromatic compound, and is a derivative of benzene. It can be used for a variety of applications, such as in the synthesis of pharmaceuticals, in the production of dyes, and in the manufacture of agricultural chemicals.
Aplicaciones Científicas De Investigación
1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene has a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and anti-cancer drugs. It has also been used in the synthesis of dyes and pigments, as well as in the manufacture of agricultural chemicals. Additionally, it has been used in the synthesis of organic semiconductors, such as thin-film transistors.
Mecanismo De Acción
The mechanism of action of 1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene is not completely understood. However, it is believed that the compound acts as an electron-withdrawing group, which allows for the stabilization of anionic species. This stabilization of anionic species can lead to the formation of new products, such as pharmaceuticals, dyes, and pigments.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound may have some anti-inflammatory and anticonvulsant properties. Additionally, it has been suggested that the compound may have some anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene has several advantages for use in lab experiments. The compound is relatively stable and has a low toxicity. Additionally, the compound is relatively easy to synthesize, and can be synthesized in a variety of ways. The compound also has a variety of applications in the synthesis of pharmaceuticals, dyes, pigments, and agricultural chemicals.
However, there are some limitations to the use of this compound in lab experiments. The compound is relatively expensive, and the reaction conditions for its synthesis can be difficult to control. Additionally, the compound is not very soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
There are numerous potential future directions for 1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene. One potential direction is the development of new synthetic methods for the synthesis of the compound. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, the compound could be used in the development of new pharmaceuticals, dyes, pigments, and agricultural chemicals. Finally, further research could be conducted to optimize the reaction conditions for the synthesis of the compound.
Métodos De Síntesis
The synthesis of 1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene can be achieved through a variety of methods. The most common method is the direct bromination of benzene using a brominating agent, such as bromine or N-bromosuccinimide (NBS). This reaction is generally carried out in a polar solvent, such as dichloromethane, at room temperature. The reaction is typically complete within a few hours. Another method of synthesis is the reaction of 4-bromo-2-fluorobenzaldehyde with benzyl bromide in the presence of a base, such as potassium carbonate. This reaction is typically carried out at temperatures between 80 and 90°C.
Propiedades
IUPAC Name |
1-bromo-3-fluoro-2-methyl-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO/c1-10-12(15)7-8-13(14(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQXASZVJYKIDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)OCC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


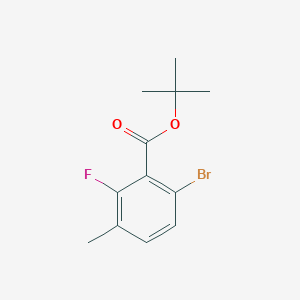
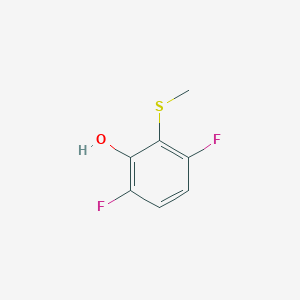
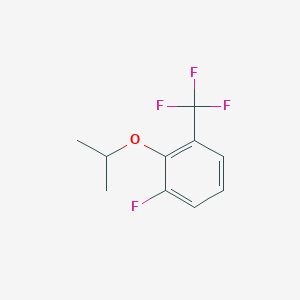



![2'-Bromo-4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6293495.png)

